![molecular formula C24H32N2O2 B2589403 N-[1-(2-メチルプロパノイル)-1,2,3,4-テトラヒドロキノリン-6-イル]アダマンタン-1-カルボキサミド CAS No. 1005292-88-5](/img/structure/B2589403.png)
N-[1-(2-メチルプロパノイル)-1,2,3,4-テトラヒドロキノリン-6-イル]アダマンタン-1-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide” is a chemical compound . The IUPAC name of this compound is N-(1-butyl-1,2,3,4-tetrahydro-6-quinolinyl)methylmethanamine . Its molecular weight is 298.43 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H26N2O/c1-2-3-10-21-11-4-6-17-13-16(8-9-19(17)21)14-20-15-18-7-5-12-22-18/h5,7-9,12-13,20H,2-4,6,10-11,14-15H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.作用機序
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide exerts its neuroprotective and neurorestorative effects through multiple mechanisms of action. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide has been found to activate the ERK/CREB signaling pathway, which is involved in neuronal survival, differentiation, and synaptic plasticity. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide has also been found to upregulate the expression of neurotrophic factors such as BDNF and NGF, which promote neuronal survival, growth, and differentiation. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide has been shown to enhance mitochondrial function by increasing ATP production and reducing reactive oxygen species (ROS) generation. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide has also been found to inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine, a neurotransmitter that is important for learning and memory.
Biochemical and Physiological Effects:
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide has been shown to enhance the expression of synaptic proteins such as synaptophysin and PSD-95, which are involved in synaptic plasticity and neurotransmission. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide has been found to increase the levels of glutathione, a potent antioxidant that protects against oxidative stress. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in neuroinflammation. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide has been found to increase the levels of anti-inflammatory cytokines such as IL-10, which have neuroprotective effects.
実験室実験の利点と制限
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide has several advantages for lab experiments. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide is a synthetic compound that can be easily synthesized in large quantities with high purity. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, and its mechanism of action has been well characterized. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide has been shown to exhibit neuroprotective, neurorestorative, and neurotrophic effects in animal models of neurological disorders.
However, there are also some limitations for lab experiments with N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide has a relatively short half-life, which may limit its therapeutic potential. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide may also have off-target effects, which need to be carefully evaluated.
将来の方向性
There are several future directions for research on N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide. One direction is to investigate the safety and efficacy of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide in clinical trials for various neurological disorders. Another direction is to optimize the synthesis method of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide to obtain higher yields and purity. Another direction is to explore the potential of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide in combination with other neuroprotective agents for synergistic effects. Another direction is to investigate the potential of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide in other neurological disorders such as traumatic brain injury and multiple sclerosis. Another direction is to elucidate the molecular mechanisms underlying the neuroprotective and neurorestorative effects of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide. Overall, N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide holds great promise as a potential therapeutic agent for various neurological disorders, and further research is needed to fully explore its therapeutic potential.
合成法
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide is synthesized by reacting 1-adamantylamine with isobutyryl chloride followed by cyclization with 2-aminoacetophenone. The resulting compound is then subjected to acylation with 1,3-dioxolan-2-one to obtain N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide. The synthesis method has been optimized to obtain high yields and purity of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide.
科学的研究の応用
抗糖尿病薬の開発
CCG-342096は、特にDPP-4阻害剤としての抗糖尿病薬の開発において有望です。 DPP-4阻害剤は、グルコース依存的にインスリン分泌を増加させ、血中グルカゴンレベルを低下させる作用を持つ薬物クラスであり、2型糖尿病(T2DM)の治療に役立ちます 。この化合物の構造はDPP-4の阻害を可能にし、血糖コントロールの調節に貢献します。
抗菌活性
CCG-342096の抗菌特性は、特定の病原性グラム陽性菌およびグラム陰性菌、ならびに酵母様真菌カンジダ・アルビカンスに対する有効性を示す研究によって調べられています 。この用途は、新しい抗生物質および抗真菌剤の開発にとって重要です。
血糖降下作用
CCG-342096は血糖降下作用について試験されており、経口血糖降下薬としての可能性を示しています。 ストレプトゾトシン(STZ)誘発糖尿病ラットを用いた研究では、この化合物は、グリクラジドなどの既知の薬剤と比較して、血清グルコースレベルを有意に低下させました 。これは、糖尿病患者の血糖値管理における有用性を示唆しています。
合成化合物の足場
この化合物は、新規合成化合物の設計および開発のための足場として機能します。 その構造は、高いDPP-4阻害活性を有するさまざまな足場を作成するために使用でき、これは新しい医薬品の合成にとって重要です 。
構造活性相関(SAR)研究
CCG-342096は、化合物の化学構造と生物活性との関係を理解するためのSAR研究に使用されます。 これは、改善された効力と副作用の軽減を備えた新薬の合理的な設計にとって不可欠です 。
生物活性増強
CCG-342096の生物活性は、フッ素、塩素、臭素などの原子を置換することにより増強することができます。 この修飾は、生物学的標的に対する効力と選択性を高めた化合物の開発につながる可能性があります 。
Safety and Hazards
特性
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c1-15(2)22(27)26-7-3-4-19-11-20(5-6-21(19)26)25-23(28)24-12-16-8-17(13-24)10-18(9-16)14-24/h5-6,11,15-18H,3-4,7-10,12-14H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQOTGDIHCJDQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
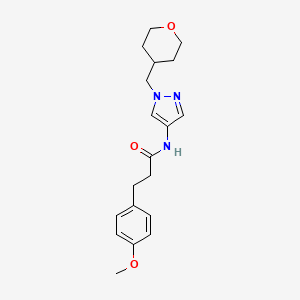
![(E)-1-isopentyl-2-styryl-1H-benzo[d]imidazole](/img/structure/B2589322.png)
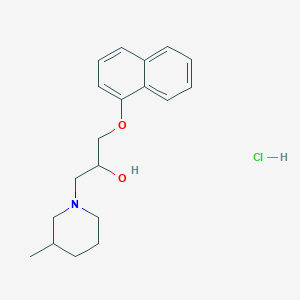
![Ethyl 3-(4-chlorophenyl)-5-[(4-ethoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2589324.png)
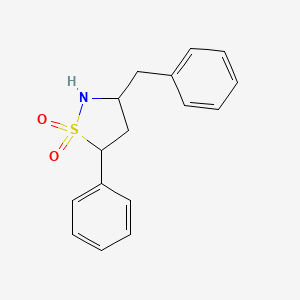
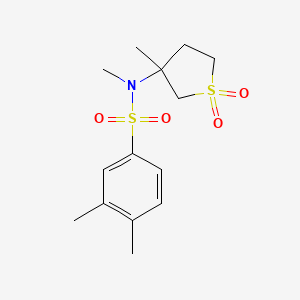


![N-[4-(acetylamino)phenyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2589332.png)
![6-[(5E)-5-[3-[6-(diethylamino)-6-oxohexyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N,N-diethylhexanamide](/img/structure/B2589334.png)

![N-[4-morpholinyl(phenyl)methylene]-2-thiophenesulfonamide](/img/structure/B2589338.png)
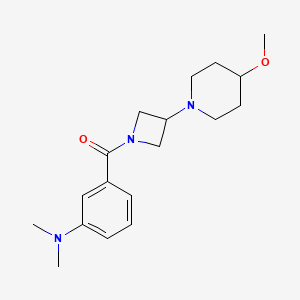
![6-(3-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2589342.png)
